Xanthyletin

Descripción general

Descripción

La xanthyletin es un derivado de cumarina de origen natural, específicamente clasificada como piranocumarina. Se encuentra en diversas especies de plantas, incluidas las del género Citrus. La this compound ha despertado un gran interés debido a sus diversas actividades biológicas, que incluyen propiedades antifúngicas, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La xanthyletin se puede sintetizar mediante varios métodos. Una ruta sintética común implica la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la condensación de 2-hidroxiacetofenona con acetoacetato de etilo seguida de ciclación puede producir this compound. La reacción típicamente requiere un catalizador como la piperidina y se lleva a cabo en condiciones de reflujo .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales. Se cultivan plantas como las especies de Citrus y se extrae la this compound utilizando solventes como etanol o metanol. El extracto crudo se purifica luego utilizando técnicas como la cromatografía en columna y la recristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La xanthyletin experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: La reducción de la this compound puede producir derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático de la this compound, lo que lleva a la formación de varios derivados sustituidos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos (cloro, bromo) o agentes nitrantes en condiciones ácidas

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados de this compound halogenados o nitrados

Aplicaciones Científicas De Investigación

Antifungal Activity

Xanthyletin has demonstrated significant antifungal properties, particularly against Pythium insidiosum, a pathogen responsible for pythiosis, a disease that poses challenges in treatment due to the lack of ergosterol in its membrane. Recent studies have highlighted the effectiveness of this compound in inhibiting this pathogen:

- Study Findings : In vitro tests revealed that this compound exhibited minimum fungicidal concentrations (MFCs) as low as 0.003 mg/ml against P. insidiosum . The compound was found to be non-toxic to human cell lines, indicating its potential as a safe therapeutic agent.

- Mechanism of Action : this compound disrupts the integrity of the hyphae of P. insidiosum, leading to lysis and the release of cellular contents .

Phytoalexin Production

This compound acts as a phytoalexin, a substance produced by plants in response to pathogen attack. Its role in plant defense mechanisms has been extensively studied:

- Isolation and Characterization : It was first isolated from Citrus tissues infected by Phytophthora species, showing strong inhibitory effects on fungal growth . The compound accumulates in plant tissues upon infection, suggesting its importance in plant immunity.

- Synergistic Effects : Research indicates that this compound can work synergistically with other phenolic compounds found in citrus, enhancing its antifungal efficacy .

Potential Therapeutic Uses

The non-toxic nature of this compound against human cells opens avenues for its application in treating various diseases:

- Antimicrobial Properties : Beyond its antifungal activity, this compound has shown promise against other microbial pathogens. Its ability to alter protein structures in pathogens suggests potential applications in developing new antimicrobial therapies .

- Cancer Research : Preliminary studies indicate that this compound may possess anticancer properties; however, more research is needed to fully elucidate these effects and their mechanisms .

Summary Table of Research Findings

Mecanismo De Acción

La xanthyletin ejerce sus efectos a través de varios mecanismos:

Actividad antifúngica: Interfiere con la integridad de la membrana celular de los hongos, lo que lleva a la lisis celular y la muerte.

Actividad antioxidante: La this compound elimina los radicales libres e inhibe el estrés oxidativo, protegiendo las células del daño.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas activando las caspasas e interrumpiendo la función mitocondrial.

Compuestos similares:

Luvangetin: Otro derivado de cumarina con propiedades antifúngicas y anticancerígenas.

Avicennin: Un compuesto de cumarina con actividades biológicas similares.

Escopoleína: Una cumarina con propiedades antioxidantes y antiinflamatorias.

Singularidad de la this compound: La this compound destaca por su amplio espectro de actividades biológicas y su eficacia a concentraciones relativamente bajas. Su naturaleza no tóxica para las líneas celulares humanas aumenta aún más su potencial para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Luvangetin: Another coumarin derivative with antifungal and anticancer properties.

Avicennin: A coumarin compound with similar biological activities.

Scopoletin: A coumarin with antioxidant and anti-inflammatory properties.

Uniqueness of Xanthyletin: this compound stands out due to its broad spectrum of biological activities and its effectiveness at relatively low concentrations. Its non-toxic nature to human cell lines further enhances its potential for therapeutic applications .

Actividad Biológica

Xanthyletin is a naturally occurring coumarin compound primarily isolated from the Zanthoxylum genus, particularly noted for its presence in citrus species. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and cytotoxic effects. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

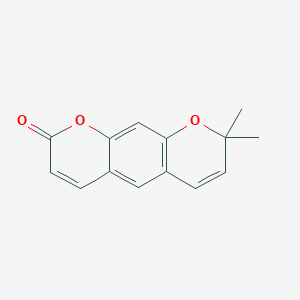

Chemical Structure and Properties

This compound is characterized by its unique pyranocoumarin structure, which contributes to its biological properties. The molecular formula is , and it exhibits various functional groups that facilitate interactions with biological targets.

Antifungal Activity

This compound has demonstrated significant antifungal properties, particularly against Pythium insidiosum, an aquatic oomycete known for causing pythiosis in humans and animals. A study reported that this compound exhibited a minimum fungicidal concentration (MFC) as low as 0.003 mg/mL against this pathogen. In contrast, other tested compounds showed higher MFC values, indicating this compound's superior efficacy .

Table 1: Antifungal Activity of this compound

The mechanism of action appears to involve disruption of the cell membrane integrity, as evidenced by scanning electron microscopy (SEM) analyses that revealed lysis holes on the surface of treated hyphae .

Cytotoxicity and Anticancer Effects

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including Caco-2 (colon cancer), HCT-8 (intestinal cancer), and HeLa (cervical cancer) cells. Notably, it shows selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (NHDF), making it a promising candidate for further anticancer drug development .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (mg/mL) | Viability (%) at MFC | Reference |

|---|---|---|---|

| Caco-2 | Not specified | Not specified | |

| HCT-8 | Not specified | Not specified | |

| HeLa | Not specified | >90% | |

| NHDF | 0.003 | >90% |

Synergistic Effects

This compound has been shown to enhance the antifungal activity of other phenolic compounds when used in combination treatments. For instance, when combined with 3,4-dimethoxy-benzaldehyde, this compound exhibited improved efficacy against Phytophthora citrophthora, indicating potential for synergistic therapeutic strategies .

Safety Profile

The safety profile of this compound is promising as it has demonstrated low toxicity in human cell lines at effective concentrations. In studies assessing cytotoxicity, this compound did not significantly affect NHDF viability at concentrations effective against pathogens, highlighting its potential as a safe therapeutic agent .

Case Studies and Clinical Implications

A case study involving the use of this compound derivatives indicated potential applications in treating skin infections caused by Pythium insidiosum. The low toxicity towards normal cells while maintaining efficacy against pathogenic organisms supports its candidacy for further clinical trials .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing and confirming the structural identity of xanthyletin?

this compound is typically characterized using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for elucidating its pyranocoumarin structure, including signals for conjugated double bonds (δH 7.02–6.70) and methyl groups (δH 1.38–1.42) . Infrared (IR) spectroscopy confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹), while mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peak at m/z 246.3) . High-performance thin-layer chromatography (HPTLC) or gas chromatography (GC) can verify purity (>98%) by comparison with authentic samples .

Q. How is this compound isolated from natural sources, and what purification methods are most effective?

this compound is isolated via solvent extraction (e.g., ethyl acetate or methanol) from plant materials like Flindersia pimenteliana or Brosimum rubescens. High-speed counter-current chromatography (HSCCC) is particularly effective for purification, offering >99% purity by leveraging its two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water) to separate this compound from co-occurring coumarins . This method avoids irreversible adsorption losses common in solid-phase chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound, such as its lack of BACE1 inhibition versus antiplasmodial or antioxidant effects?

Discrepancies arise from variations in experimental models, concentrations, and structural analogs. For example, this compound’s inactivity as a BACE1 inhibitor (IC50 >100 μM) contrasts with its antiplasmodial activity (IC50 ~5 μg/mL against Plasmodium falciparum) . To address this:

- Use standardized bioassays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity).

- Compare structural analogs (e.g., hydroxylated coumarins) to identify critical functional groups .

- Validate findings across multiple cell lines or in vivo models to rule out cell-specific effects .

Q. What experimental designs are optimal for studying this compound’s protective effects against cisplatin-induced toxicity?

In vivo studies in rodent models are common. Key steps include:

- Dose selection : Test this compound at 5–100 mg/kg (intraperitoneal) alongside cisplatin (e.g., 7.5 mg/kg) to assess nephrotoxicity (via serum creatinine, urea) and cardiotoxicity (CK-MB enzyme activity) .

- Combination therapy : Co-administer this compound with cisplatin at IC50 concentrations to evaluate synergistic or protective effects .

- Mechanistic analysis : Measure lipid peroxidation (malondialdehyde levels) and antioxidant enzymes (SOD, CAT) to link bioactivity to oxidative stress pathways .

Q. How can this compound be integrated into hybrid materials for optoelectronic applications, and what challenges exist in stabilizing its fluorescence?

this compound’s fluorescence (quantum yield ~0.8) makes it suitable for optical devices. The sol-gel method embeds it into silica matrices by:

- Hydrolyzing tetraethyl orthosilicate (TEOS) in ethanol/water with this compound dissolved in the precursor .

- Annealing at <1000°C to enhance thermal stability without degrading fluorescence . Challenges include preventing aggregation-induced quenching, which requires optimizing silica pore size and this compound concentration (e.g., 1–5 wt%) .

Q. Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound pharmacology studies?

- Detailed protocols : Publish full extraction/purification workflows (e.g., HSCCC solvent ratios, flow rates) .

- Data transparency : Include raw NMR/IR spectra and chromatograms in supplementary materials .

- Positive controls : Use established antioxidants (e.g., ascorbic acid) or nephroprotective agents (e.g., N-acetylcysteine) in bioactivity assays .

Q. How should researchers address conflicting structural data in this compound analogs?

- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., methyl vs. prenyl groups) .

- Comparative NMR : Analyze chemical shifts of analogs like suberosin (δC 161.5 for C-2 in this compound vs. δC 160.8 in suberosin) .

Q. Table 1: Key Bioactivity Data for this compound

Propiedades

IUPAC Name |

2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBQNVNUBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203818 | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-19-5 | |

| Record name | Xanthyletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthyletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHYLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.